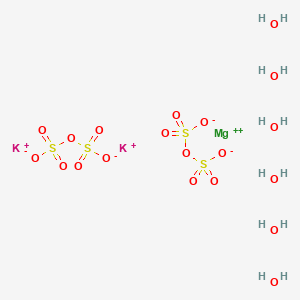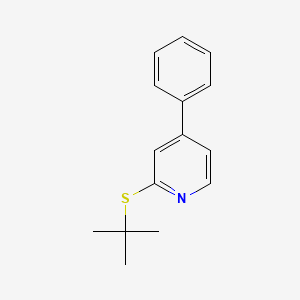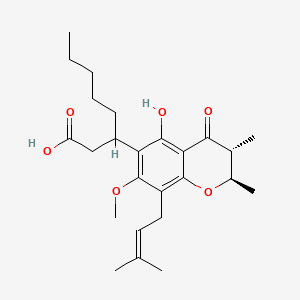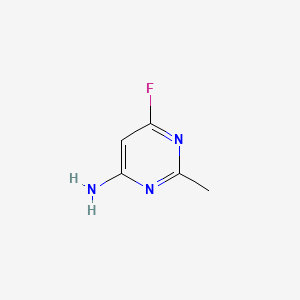
Geranyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl pyrophosphate (GPP), also known as geranyl diphosphate (GDP), is the pyrophosphate ester of the terpenoid geraniol . Its salts are colorless and it is a precursor to many natural products .
Synthesis Analysis
GPP is an intermediate in the isoprenoid biosynthesis pathway that produces longer prenyl chains such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate as well as many terpenes . It can be prepared in the laboratory from geraniol . Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed by geranyl pyrophosphate synthase to produce geranyl pyrophosphate (GPP) and pyrophosphate .
Molecular Structure Analysis
The molecular formula of Geranyl pyrophosphate is C10H17O7P2 . The members of the GGPPS family contained a large number of α-helices and random crimps, and all contained two aspartic acid-rich domains, DDxxxxD and DDxxD .
Chemical Reactions Analysis
Geraniol is produced via a chemical reaction involving FPP synthase and several other enzymes like NUDX1 hydrolase . A flower-like rose needs a lot of NUDX1 hydrolase to create a long-lasting scent. And this is only possible when there is enough geranyl diphosphate (GPP) around, which glues itself to NUDX1 hydrolase to propel it into action .
Physical And Chemical Properties Analysis
The molar mass of Geranyl pyrophosphate is 311.19 . Two proteins GhGGPPS7 (8.5) and GhGGPPS11 (9.68) showed isoelectric point more than 7, indicating that they were alkaline proteins, while all others showed isoelectric point below 7 indicating that they all were acidic proteins .
Scientific Research Applications
Enzymatic Biosynthesis of Cyclic Monoterpenes : Geranyl pyrophosphate hydrolysis, catalyzed by salts of Mn2+ and other divalent metal cations, is important in the enzymatic biosynthesis of cyclic monoterpenes. This process involves C-O bond cleavage and produces compounds similar to acid hydrolysis products but with more cyclic hydrocarbons when metal ions are present (Vial et al., 1981).
Prenyltransferase Inhibition : Geranyl S-thiolodiphosphate, synthesized from geranyl bromide, acts as a substantial inhibitor of the enzyme farnesyl diphosphate synthase. This has implications for research into prenyltransfer reactions (Phan & Poulter, 2000).
Isomerization Studies in Plants : Cell-free extracts from carrot and peppermint can catalyze the enzymatic trans-cis isomerization of geraniol and geranyl phosphate to nerol and neryl phosphate, a process that requires a flavin, a thiol or sulfide, and light. This reaction is reversible and important for understanding plant biochemistry (Shine & Loomis, 1974).
Antiviral Research : Geranyl phosphate is involved in the biosynthesis of polyprenyl phosphate (PPP), which shows potential in the prevention and treatment of various viral infections. PPP interferes with the prenylation process of viral proteins, thereby inhibiting the formation of virulent virus particles (Pronin et al., 2021).
Synthesis of Monoterpenes : Geranyl phosphate is a precursor in the synthesis of monoterpenes. Studies have identified different types of geranyl diphosphate synthases in plants like Norway spruce, which are critical for monoterpene biosynthesis (Schmidt & Gershenzon, 2008).
Pheromone Biosynthesis in Bark Beetles : The study of geranyl diphosphate synthase in bark beetles reveals its role in the de novo biosynthesis of monoterpene pheromone components, crucial for understanding insect communication and behavior (Gilg et al., 2005).
Fluorescence Sensing Applications : The use of hexaamide receptor and coumarin phosphate in detecting geranyl pyrophosphate demonstrates potential applications in fluorescence sensing, especially in biochemical and medical research (Chen et al., 2009).
Safety and Hazards
properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O4P/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWJDCTFSWUMJ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)O)/C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

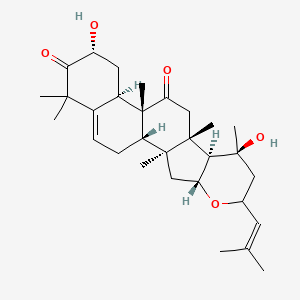
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)


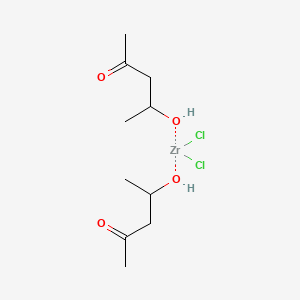
![N-[chloro(phenyl)boranyl]-1,1-diphenylmethanimine](/img/structure/B579065.png)

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
